[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate
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Overview
Description
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate typically involves the reaction of a piperidine derivative with a trifluoroethylating agent. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl acetate
- [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl propanoate
- [(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl hexanoate
Uniqueness
[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
831169-64-3 |
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Molecular Formula |
C12H20F3NO2 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
[(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate |
InChI |
InChI=1S/C12H20F3NO2/c1-2-4-11(17)18-8-10-5-3-6-16(7-10)9-12(13,14)15/h10H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
CRHSYRMCLNTLEX-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CCCN(C1)CC(F)(F)F |
Canonical SMILES |
CCCC(=O)OCC1CCCN(C1)CC(F)(F)F |
Origin of Product |
United States |
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